molecular formula C15H12N2O2S B214759 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone

6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone

Cat. No. B214759
M. Wt: 284.3 g/mol
InChI Key: CGRNZRHLLCGBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone, also known as NSC 658586, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for a variety of applications in the fields of pharmacology, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has also been shown to have a range of other biochemical and physiological effects. For example, studies have demonstrated that this compound can modulate the activity of various signaling pathways in cells, which can have implications for a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone. Some possible areas of focus include further elucidating the compound's mechanism of action, optimizing its synthesis method to make it more accessible for researchers, and exploring its potential applications in other areas of scientific research beyond cancer treatment. Additionally, there may be opportunities to develop derivatives of this compound that have even greater potency and selectivity for specific biological targets.

Synthesis Methods

The synthesis of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-naphthylmethylamine with 2-thiouracil in the presence of a suitable catalyst. The resulting product is then subjected to various purification and isolation techniques to obtain the pure compound.

Scientific Research Applications

6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells.

properties

Product Name

6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

6-hydroxy-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C15H12N2O2S/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,16,17,18,19,20)

InChI Key

CGRNZRHLLCGBKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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